Norjuziphine

Overview

Description

Synthesis Analysis

Research includes the synthesis of novel compounds through methods like rhodium-catalyzed asymmetric conjugate additions and ring-opening metathesis polymerization. These processes yield products with high enantiomeric excess and demonstrate the versatility of catalysts in synthesizing complex molecules (Vandyck et al., 2006), (Yang & Luh, 2003).

Molecular Structure Analysis

The structure of complex molecules is often determined through spectroscopic techniques and crystallography, as seen in studies on natural products and synthetic compounds. These analyses reveal detailed insights into the arrangement of atoms within molecules, crucial for understanding their properties and reactivity (Ziyaev et al., 1977).

Chemical Reactions and Properties

Chemical properties of compounds, including reactivity patterns and the formation of specific products, are explored through synthetic pathways. For example, phosphine catalysis is a method used to form β-phosphonium enolates, leading to the synthesis of biologically active compounds and natural products (Fan et al., 2013).

Scientific Research Applications

Cytotoxicity and Cancer Research

- Application: Norjuziphine, as a benzylisoquinoline alkaloid, demonstrated cytotoxicity against HL-60 and MCF-7 cells, which are human cancer cell lines. Its effectiveness was comparable to cisplatin, a common chemotherapy drug. This suggests potential applications in cancer research and treatment development.

- Source: (Tang et al., 2017)

Hyaluronidase Inhibitory Activity

- Application: this compound exhibited significant hyaluronidase inhibitory activity. This activity is more potent than the antiallergic medicine disodium cromoglycate, suggesting its potential use in allergy treatments and related inflammatory conditions.

- Source: (Morikawa et al., 2019)

Alkaloid Research in Traditional Medicine

- Application: this compound is among the alkaloids found in Linderae Radix, a traditional Chinese medicine used for treating inflammatory diseases. Its presence and effects contribute to the overall understanding of this herbal medicine’s therapeutic functions.

- Source: (Chou et al., 2014)

Analysis in Pharmacological Research

- Application: The presence of this compound, among other alkaloids, is analyzed in various pharmacological studies. These studies often focus on understanding the composition and effects of different compounds, aiding in drug development and therapeutic applications.

- Source: (Picard et al., 2005)

Mechanism of Action

Target of Action

Norjuziphine, also known as (-)-Norjusiphine, is an isoquinoline alkaloid

Mode of Action

It is known that isoquinoline alkaloids, the class of compounds to which this compound belongs, have various biological properties including acetylcholinesterase inhibitory effects, anti-proliferative activities, antiviral activities, and antiplasmodial activities . The specific interactions of this compound with its targets and the resulting changes are areas for future research.

Biochemical Pathways

Isoquinoline alkaloids, such as this compound, are known to interact with various biochemical pathways due to their diverse biological activities

Pharmacokinetics

These properties are crucial in determining the bioavailability of a compound

Result of Action

It has been reported that isoquinoline alkaloids, such as this compound, have various biological activities including acetylcholinesterase inhibitory effects, anti-proliferative activities, antiviral activities, and antiplasmodial activities

Action Environment

Environmental factors can significantly impact the action of a compound

properties

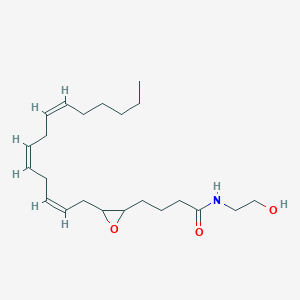

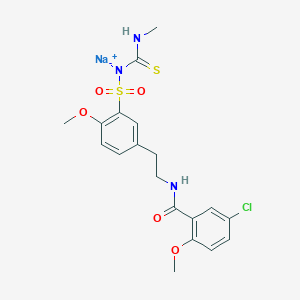

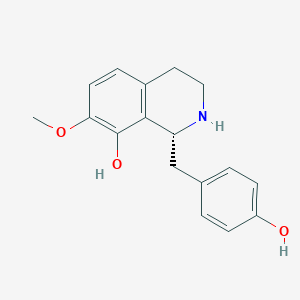

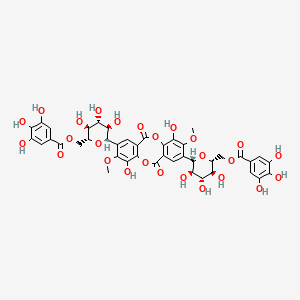

IUPAC Name |

(1R)-1-[(4-hydroxyphenyl)methyl]-7-methoxy-1,2,3,4-tetrahydroisoquinolin-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO3/c1-21-15-7-4-12-8-9-18-14(16(12)17(15)20)10-11-2-5-13(19)6-3-11/h2-7,14,18-20H,8-10H2,1H3/t14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXWMZVREXWPYKF-CQSZACIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(CCNC2CC3=CC=C(C=C3)O)C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C2=C(CCN[C@@H]2CC3=CC=C(C=C3)O)C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

74119-87-2 | |

| Record name | Norjuziphine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074119872 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NORJUZIPHINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DZI29V0DP2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the primary biological activities reported for Norjuziphine?

A: this compound has demonstrated notable in vitro inhibitory activity against hyaluronidase [, ] and platelet aggregation []. It has also been shown to suppress the lipopolysaccharide-induced expression of pro-inflammatory cytokines, interleukin-1β and interleukin-6, in cultured macrophage RAW 264.7 cells [].

Q2: What structural characteristics define this compound?

A: this compound is characterized as a benzylisoquinoline alkaloid. While its exact molecular weight can vary slightly depending on the specific salt form, the molecular formula for the free base is C17H17NO3 [, ]. Detailed spectroscopic data, including 1H and 13C NMR, have been reported, aiding in its structural elucidation [, , , , ].

Q3: Which plant sources are known to contain this compound?

A: this compound has been isolated from several plant species, including Corydalis tashiroi [], Lindera aggregata [], Ocotea duckei [, ], Phoebe formosana [], Pachygone ovata [], and Fumaria species such as Fumaria vaillantii [] and Fumaria parviflora [].

Q4: Have there been any studies investigating the Structure-Activity Relationship (SAR) of this compound?

A: While specific SAR studies focusing solely on this compound modifications are limited in the provided literature, research on related alkaloids like N-methoxycarbonyl-norjuziphine highlights the impact of structural changes on biological activity. The introduction of an N-methoxycarbonyl group to this compound was found to enhance its cytotoxic activity against HL-60 and MCF-7 cell lines compared to the parent compound []. This suggests that modifications to the this compound scaffold can influence its potency and potentially its target selectivity.

Q5: Are there any insights into the potential mechanism of action for this compound's observed biological activities?

A: Although the precise mechanisms underlying this compound's activities are not fully elucidated in the provided research, some hypotheses can be drawn. For instance, its hyaluronidase inhibitory activity suggests a potential role in modulating inflammatory processes, as hyaluronidase is an enzyme involved in the breakdown of hyaluronic acid, a key component of the extracellular matrix [].

Q6: What analytical techniques have been employed to identify and quantify this compound?

A: Researchers have utilized a combination of techniques for this compound analysis. These include chromatographic methods like High-Performance Liquid Chromatography (HPLC) [], often coupled with detection methods like Diode Array Detection (DAD) and Mass Spectrometry (MS) []. Nuclear Magnetic Resonance (NMR) spectroscopy has been instrumental in structural confirmation [, , , , , ]. Leaf Spray Mass Spectrometry (LS-MS) has also been explored as a rapid screening tool for alkaloid profiling in plant material [].

Q7: Has the safety profile of this compound been assessed?

A: While the provided research does not delve deeply into comprehensive toxicological studies on this compound, some insights can be gleaned. The cytotoxicity evaluation of N-methoxycarbonyl-norjuziphine, a derivative of this compound, against HL-60 and MCF-7 cells provides some preliminary data on potential cytotoxic effects []. Further research is warranted to thoroughly evaluate its safety profile, including potential long-term effects.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(3R)-1-[(6-fluoronaphthalen-2-yl)methyl]pyrrolidin-3-yl]-2-[1-(6-methylpyridazine-3-carbonyl)piperidin-4-ylidene]acetamide](/img/structure/B1255495.png)

![[(4-Methylphenyl)-(2,2,2-trifluoroacetyl)oxythallanyl] 2,2,2-trifluoroacetate](/img/structure/B1255496.png)

![2-(2,6-Dichlorophenyl)-3-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]thiazolidin-4-one](/img/structure/B1255497.png)

![N-(3-chloro-4-fluorophenyl)-6-[4-(diethylaminomethyl)-1-piperidinyl]-4-pyrimido[5,4-d]pyrimidinamine](/img/structure/B1255503.png)